molecular formula C9H20N2O B3076749 N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine CAS No. 1040690-92-3

N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine

Cat. No.: B3076749
CAS No.: 1040690-92-3
M. Wt: 172.27 g/mol
InChI Key: TVVSDOKIXYZOIS-UHFFFAOYSA-N
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Description

N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine is a 1,3-propanediamine derivative with a methyl group at the N1 position and a tetrahydrofuranmethyl group at the N3 position. This compound likely exhibits amphiphilic properties due to its polar amine groups and hydrophobic tetrahydrofuran moiety, making it a candidate for applications in coordination chemistry, drug delivery, or as a ligand in metal complexes.

Properties

IUPAC Name

N-methyl-N'-(oxolan-2-ylmethyl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-10-5-3-6-11-8-9-4-2-7-12-9/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVSDOKIXYZOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCNCC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine typically involves the reaction of a suitable diamine precursor with a tetrahydrofuran derivative. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification methods are crucial to achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield amine oxides, while substitution reactions could produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological molecules and potential biological activity.

    Medicine: Exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its effects. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Key 1,3-propanediamine derivatives are compared below based on substituents, applications, and physicochemical properties:

Compound Name Substituents Molecular Weight (g/mol) Key Applications Notable Properties Reference
N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine Methyl, tetrahydrofuranmethyl ~172.3 (estimated) Potential ligand, pharmaceutical carrier Amphiphilic, pH-sensitive solubility [16]
N,N′-Bis(3-aminopropyl)-1,3-propanediamine Bis(3-aminopropyl) 188.3 Metal complex synthesis (e.g., Ni complexes) High basicity, polyamine flexibility [12]
N,N,N',N'-Tetramethyl-1,3-propanediamine Tetramethyl 130.23 Catalyst, solvent Strong base, low viscosity [20]
HIPD (N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine) Phenolic, iodobenzyl ~407.2 Brain perfusion imaging pH-dependent biodistribution, lipophilic [7]
TPD (N,N,N'-trimethyl-N'-(4-hydroxyl-benzyl)-1,3-propanediamine) Phenolic, 4-hydroxyl-benzyl ~252.3 Lung-targeting drug conjugate Enhanced pulmonary retention [6]

Physicochemical Properties

  • Basicity :
    • Tetramethyl derivatives exhibit stronger basicity compared to unmodified 1,3-propanediamine due to electron-donating methyl groups .
  • Solubility :
    • Hydrophobic substituents (e.g., tetrahydrofuranmethyl) reduce aqueous solubility but enhance lipid membrane permeability .

Biological Activity

N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine is a synthetic organic compound classified as a diamine. Its structure features a tetrahydrofuran ring, which contributes to its unique chemical properties and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its interaction with biological systems.

Structure and Synthesis

  • Chemical Formula : C₉H₁₅N₂O
  • CAS Number : 1040690-92-3

The synthesis of this compound typically involves the reaction of an appropriate diamine precursor with a tetrahydrofuran derivative. The reaction conditions may include catalysts and specific temperature settings to optimize yield and purity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors. These interactions can influence biochemical pathways, including signal transduction and metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against several pathogenic microorganisms, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Enterococcus faecalis

These studies typically measure the Minimum Inhibitory Concentration (MIC) to assess the potency of the compound against these bacteria. For instance, certain derivatives have demonstrated MIC values as low as 62.5 µg/mL against E. coli .

Antiproliferative Effects

In addition to its antimicrobial properties, this compound has shown promising antiproliferative effects against various cancer cell lines. Notably, it has been tested against:

  • HeLa (cervical cancer)
  • A549 (lung cancer)

The half-maximal inhibitory concentration (IC50) values for these cell lines have been reported in the range of 226 to 242.52 μg/mL, indicating moderate activity .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated efficacy against MRSA with MIC values of 78.12 µg/mL for certain derivatives.
Study 2Antiproliferative EffectsShowed IC50 values of 226 μg/mL against HeLa cells, indicating potential as an anticancer agent.
Study 3Mechanistic StudiesIn silico analysis revealed interactions with AgrA protein in Staphylococcus aureus, suggesting a novel mechanism of action .

Comparison with Similar Compounds

This compound can be compared with other diamines that possess similar structures but differ in substituents or ring configurations. For example:

CompoundStructureUnique Features
N1-Methyl-N3-(tetrahydro-2-pyranylmethyl)-1,3-propanediamineSimilar diamine structureDifferent ring configuration may affect biological activity
N1-Methyl-N3-(tetrahydro-2-thiophenylmethyl)-1,3-propanediamineSimilar diamine structureContains sulfur in the ring structure

The unique combination of the tetrahydrofuran ring and the diamine backbone in this compound may confer distinct chemical and biological properties compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine
Reactant of Route 2
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